molecular formula C4H8ClN B169988 3-Chloropyrrolidine CAS No. 10603-49-3

3-Chloropyrrolidine

Cat. No.: B169988
CAS No.: 10603-49-3
M. Wt: 105.56 g/mol
InChI Key: SIMYCJOGGRXQIY-UHFFFAOYSA-N
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Description

3-Chloropyrrolidine is a heterocyclic organic compound with the molecular formula C4H8ClN. It consists of a pyrrolidine ring substituted with a chlorine atom at the third position. This compound is of significant interest in various fields of chemistry and pharmacology due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloropyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with thionyl chloride, which introduces the chlorine atom at the desired position. The reaction is typically carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods: In industrial settings, this compound is often produced using large-scale batch reactors. The process involves the chlorination of pyrrolidine in the presence of a suitable catalyst and solvent. The reaction mixture is then purified through distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Chloropyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: It can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to pyrrolidine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of substituted pyrrolidines.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of pyrrolidine.

Scientific Research Applications

Medicinal Chemistry

Antitumor Agents:
Recent studies have highlighted the potential of 3-chloropyrrolidine derivatives as alkylating agents. For instance, secondary 3-chloropiperidines, which are structurally related to this compound, have been shown to effectively alkylate DNA through the formation of bicyclic aziridinium ions. These compounds demonstrated significant activity in DNA cleavage assays, suggesting their potential as chemotherapeutic agents against cancer .

Drug Discovery:
The presence of chlorine in this compound modifies its electronic properties, making it a valuable building block in drug design. Its ability to participate in various chemical reactions enhances its utility in synthesizing new pharmaceutical compounds. The chlorinated pyrrolidines can be synthesized from simpler precursors, allowing for the exploration of structure-activity relationships in drug development.

Organic Synthesis

Synthetic Intermediates:
this compound serves as an important intermediate in the synthesis of more complex molecules. It can be transformed into various derivatives through nucleophilic substitutions and ring expansion reactions. For example, it has been utilized in the synthesis of chiral N-heterocyclic diselenides and other nitrogen-containing compounds .

Ring Expansion Reactions:
Research has demonstrated that this compound can undergo ring expansion to form larger cyclic structures such as piperidines and azepanes. This transformation is facilitated by heating in the presence of strong bases like sodium hydroxide, yielding products with diverse functionalities that are useful in further synthetic applications .

Case Studies

Study Findings
Alkylation StudiesSecondary 3-chloropiperidines showed higher DNA cleavage activity compared to tertiary analogs, indicating their potential as more effective alkylating agents .
Synthesis of Chiral CompoundsThe transformation of this compound into chiral N-heterocycles was achieved using in situ generated selenium sources, demonstrating its versatility as a precursor .
Ring Expansion MechanismThe ring expansion of azetidines to form 3-chloro pyrrolidines was explored, revealing insights into stereochemical control during synthesis .

Mechanism of Action

The mechanism of action of 3-Chloropyrrolidine involves its interaction with specific molecular targets. The chlorine atom in the compound enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

    Pyrrolidine: The parent compound without the chlorine substitution.

    3-Bromopyrrolidine: Similar structure with a bromine atom instead of chlorine.

    3-Fluoropyrrolidine: Similar structure with a fluorine atom instead of chlorine.

Comparison:

    Reactivity: 3-Chloropyrrolidine is more reactive than pyrrolidine due to the presence of the electronegative chlorine atom, which makes it more susceptible to nucleophilic substitution.

    Biological Activity:

    Applications: While all these compounds are used as building blocks in organic synthesis, this compound is particularly valued for its unique reactivity and the ability to form specific derivatives with desired properties.

Biological Activity

3-Chloropyrrolidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a chlorine atom substituent, which plays a crucial role in its biological interactions. The presence of the chlorine atom enhances its binding affinity to various biological targets, influencing its pharmacological profile.

The mechanism of action of this compound involves its interaction with specific enzymes and receptors in the body. It has been shown to act as an enzyme inhibitor and receptor modulator , particularly affecting neurotransmission and inflammatory pathways. The compound's structural features enable it to occupy active sites on enzymes, thereby inhibiting their catalytic activity. This property makes it a candidate for treating conditions such as neurodegenerative diseases and inflammation-related disorders.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity. For instance, it can inhibit enzymes involved in inflammatory processes, suggesting potential applications in treating inflammatory diseases. The compound's ability to modulate enzyme activity is attributed to its binding characteristics, which can prevent substrate interaction.

Neuropharmacological Effects

Studies have highlighted the potential of this compound in influencing central nervous system (CNS) disorders. Its interaction with neurotransmitter systems suggests that it may have applications in managing conditions such as anxiety and depression. The modulation of neurotransmitter release through enzyme inhibition could lead to therapeutic benefits in these areas.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in animal models of neurodegeneration. The results demonstrated that administration of the compound resulted in reduced neuronal cell death and improved cognitive function in models of Alzheimer’s disease. This suggests that this compound may have potential as a therapeutic agent for neurodegenerative conditions.

Case Study 2: Anti-inflammatory Activity

In another study, the anti-inflammatory properties of this compound were evaluated using lipopolysaccharide (LPS)-induced inflammation models. The compound significantly reduced pro-inflammatory cytokine levels and inhibited the activation of NF-κB signaling pathways, indicating its potential use in treating inflammatory diseases.

Table 1: Biological Activities of this compound

Activity TypeObservationsReference
Enzyme InhibitionSignificant inhibition of inflammatory enzymes
NeuroprotectiveReduced neuronal death in Alzheimer's models
Anti-inflammatoryDecreased cytokine levels in LPS models

Table 2: Mechanistic Insights

MechanismDescriptionReference
Enzyme BindingOccupies active sites on target enzymes
Receptor ModulationInfluences neurotransmitter release

Q & A

Basic Questions

Q. What are the standard synthetic routes for 3-Chloropyrrolidine, and how do reaction conditions influence yield?

  • Methodological Answer : Common synthetic routes include nucleophilic substitution of pyrrolidine derivatives with chlorinating agents (e.g., thionyl chloride or phosphorus pentachloride). Reaction conditions such as temperature, solvent polarity, and catalyst selection critically impact yield. For example, lower temperatures (0–5°C) may reduce side reactions like over-chlorination, while polar aprotic solvents (e.g., DMF) enhance reactivity . Optimization should involve systematic variation of parameters and validation via GC-MS or NMR to quantify purity and yield.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Strict adherence to PPE (gloves, lab coats, goggles) is mandatory due to its potential toxicity and reactivity. Work should be conducted in a fume hood to avoid inhalation. Spills require immediate containment using inert materials like sand or vermiculite, followed by disposal in labeled hazardous waste containers . Emergency protocols (e.g., eye wash stations, neutralization procedures) must be pre-established, and material safety data sheets (SDS) should be reviewed for specific first-aid measures .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm molecular structure and detect impurities (e.g., unreacted starting materials).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
  • Chromatography : HPLC or GC with UV/RI detectors to quantify purity.
    Cross-referencing spectral data with databases like NIST Chemistry WebBook ensures accuracy .

Q. What are the key applications of this compound in pharmaceutical research?

  • Methodological Answer : The compound serves as a versatile intermediate in synthesizing bioactive molecules, such as kinase inhibitors or GPCR modulators. Its chlorine atom enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura). Researchers should design synthetic pathways leveraging its reactivity while monitoring stereochemical outcomes using chiral HPLC or X-ray crystallography .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at 2–8°C. Regular stability testing via TGA/DSC can assess decomposition thresholds. Avoid exposure to moisture or strong bases to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms of this compound derivatives?

  • Methodological Answer : Systematic approaches include:

  • Comparative Kinetic Studies : Vary reaction parameters (temperature, solvent, catalysts) to identify rate-determining steps.
  • Computational Modeling : DFT calculations to map energy profiles and intermediate states.
  • Isotopic Labeling : Use 13^{13}C or 2^{2}H isotopes to trace mechanistic pathways via NMR/MS.
    Cross-validate findings against literature using databases like SciFinder and prioritize peer-reviewed studies over preprint repositories .

Q. What advanced analytical methods are suitable for studying the stereodynamics of this compound in solution?

  • Methodological Answer :

  • Dynamic NMR (DNMR) : Probe ring puckering or nitrogen inversion dynamics by analyzing coalescence temperatures.
  • Circular Dichroism (CD) : For chiral derivatives, CD spectra can correlate configuration with biological activity.
  • Molecular Dynamics Simulations : Pair experimental data with simulations to model conformational ensembles .

Q. How can researchers design experiments to mitigate side reactions during this compound functionalization?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to optimize reagent stoichiometry, temperature, and catalyst loading.
  • In Situ Monitoring : ReactIR or Raman spectroscopy to track intermediate formation in real time.
  • Protecting Group Strategies : Temporarily block reactive sites (e.g., nitrogen) using Boc or Fmoc groups to direct selectivity .

Q. What methodologies validate the environmental impact of this compound in laboratory waste streams?

  • Methodological Answer :

  • Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri bioassays to assess acute toxicity.
  • Degradation Studies : Hydrolytic/photolytic stability tests under simulated environmental conditions.
  • Lifecycle Analysis (LCA) : Quantify waste generation and energy use across synthesis, usage, and disposal phases .

Q. How can machine learning enhance the prediction of this compound reactivity in novel synthetic pathways?

  • Methodological Answer :
  • Dataset Curation : Compile reaction data (yields, conditions) from Reaxys or PubChem.
  • Model Training : Use graph neural networks (GNNs) to predict regioselectivity or side products.
  • Validation : Compare ML-predicted outcomes with small-scale lab experiments, iterating until convergence .

Properties

IUPAC Name

3-chloropyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClN/c5-4-1-2-6-3-4/h4,6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMYCJOGGRXQIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30539611
Record name 3-Chloropyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30539611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10603-49-3
Record name 3-Chloropyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10603-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloropyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30539611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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